Ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Description
Ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is a synthetic organic compound characterized by a piperazine core substituted with a sulfonylphenyl carbamoyl group and a 1,3-dioxoisoindol-4-yl moiety. The molecule’s structural complexity arises from its modular design, combining a piperazine ring (a common pharmacophore in medicinal chemistry) with a sulfonyl linker, a phenyl carboxamide, and a terminal isoindole-1,3-dione group.
Properties
IUPAC Name |
ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O7S/c1-2-33-22(30)25-10-12-26(13-11-25)34(31,32)15-8-6-14(7-9-15)19(27)23-17-5-3-4-16-18(17)21(29)24-20(16)28/h3-9H,2,10-13H2,1H3,(H,23,27)(H,24,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLAFALNCQDVQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate typically involves multiple steps:
Formation of the Isoindole Derivative: The synthesis begins with the preparation of the 1,3-dioxoisoindole derivative. This can be achieved through the cyclization of phthalic anhydride with ammonia or primary amines under controlled conditions.
Carbamoylation: The isoindole derivative is then reacted with an appropriate carbamoyl chloride to introduce the carbamoyl group.
Sulfonylation: The next step involves the sulfonylation of the phenyl ring using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Piperazine Introduction: The sulfonylated intermediate is then reacted with piperazine to form the piperazine ring.
Esterification: Finally, the compound is esterified with ethyl chloroformate to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the isoindole moiety, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring would yield N-oxides, while reduction of the isoindole carbonyl groups would produce alcohol derivatives.
Scientific Research Applications
Ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: Due to its complex structure, this compound is studied for its potential as a pharmaceutical agent. It may exhibit various biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: The compound can be used in studies to understand the interaction of sulfonyl and piperazine groups with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a scaffold for further functionalization.
Mechanism of Action
The mechanism by which Ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The piperazine ring may enhance the compound’s ability to cross cell membranes, facilitating its action within cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of ethyl piperazine carboxylate derivatives with sulfonylphenyl carboxamide substituents. Below is a comparative analysis of its structural and functional analogs, highlighting key differences in substituents, physicochemical properties, and biological activities.
Substituent Variations on the Aromatic Ring
- Ethyl 4-[4-[(3-cyanothiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate (): Replaces the isoindole group with a 3-cyanothiophene ring. The thiophene’s electron-withdrawing cyano group may reduce basicity compared to the isoindole’s electron-deficient dioxo system. This substitution could alter metabolic stability or target selectivity .
- Ethyl 4-[(3-acetamido-4-ethoxyphenyl)sulfonyl]piperazine-1-carboxylate (): Features a 3-acetamido-4-ethoxyphenyl group instead of isoindole. the target compound’s ~130 Ų) .
Modifications to the Piperazine Core
- Ethyl 4-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]piperazine-1-carboxylate ():
Replaces the sulfonylphenyl group with a chloro-fluorobenzyl-substituted piperidine. The bulkier aromatic substituent increases molecular weight (MW: ~500 g/mol) and lipophilicity (predicted LogP > 4), which may affect blood-brain barrier permeability . - Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate (): A simpler analog lacking the carbamoyl and isoindole groups.
Functional Group Replacements
- Ethyl 4-[(2,5-dimethylphenyl)carbamothioyl]piperazine-1-carboxylate ():
Substitutes the carbamoyl oxygen with a sulfur atom (thiocarbamoyl). This change increases hydrophobicity (higher LogP) and may influence hydrogen-bonding interactions in enzyme binding pockets . - Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate (): Replaces the isoindole with a fluorophenyl-dioxopyrrolidine group.
Data Tables
Table 1. Physicochemical Properties of Selected Analogs
Research Findings and Implications
- Isoindole vs. Thiophene : The isoindole-1,3-dione group in the target compound provides a rigid, planar structure that may enhance π-π stacking in protein binding sites compared to the flexible thiophene in .
- Solubility vs. Lipophilicity : The acetamido-ethoxy substituent in increases polar surface area, suggesting better solubility than the target compound’s isoindole, which has higher LogP (3.1 vs. ~2.5) .
- Enzyme Inhibition : Piperazine derivatives with sulfonylphenyl groups (e.g., ) show potency against cholinesterases, implying that the target compound’s isoindole carboxamide could be optimized for similar targets .
Biological Activity
Ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C₂₁H₂₅N₃O₅S
- Molecular Weight : 421.51 g/mol
Structural Features
The compound features a sulfonamide linkage and a piperazine moiety, which are often associated with diverse biological activities. The presence of the isoindole structure contributes to its potential as a bioactive agent.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway and the activation of caspases .
Antimicrobial Activity
Research has shown that derivatives of this compound possess antimicrobial properties against various bacterial strains. Testing has revealed:
- Inhibition Zones : Compounds were evaluated for their ability to inhibit bacterial growth, showing promising results against Gram-positive and Gram-negative bacteria .
Study 1: Anticancer Efficacy
A study investigated the effects of this compound on human cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| A549 | 15.0 | Inhibition of PI3K/Akt pathway |
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial effects of this compound against common pathogens:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
